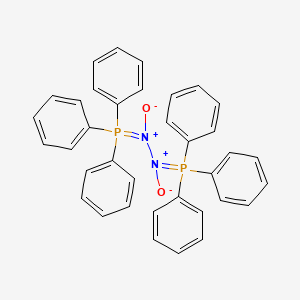
Bis(triphenylphosphoranylidene)-ammoniumnitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(triphenylphosphoranylidene)-ammoniumnitrite is a chemical compound known for its unique structure and properties It consists of a central ammonium ion bonded to two triphenylphosphoranylidene groups and a nitrite ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenylphosphoranylidene)-ammoniumnitrite typically involves the reaction of triphenylphosphine with an appropriate ammonium salt under controlled conditions. One common method is the reaction of triphenylphosphine with ammonium nitrite in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like acetonitrile at a temperature of around 30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(triphenylphosphoranylidene)-ammoniumnitrite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The nitrite ion can be substituted with other anions or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or methanol at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted ammonium salts .
Wissenschaftliche Forschungsanwendungen
Bis(triphenylphosphoranylidene)-ammoniumnitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. .
Biology: The compound is studied for its potential biological activity and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development
Industry: It is used in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Bis(triphenylphosphoranylidene)-ammoniumnitrite involves its interaction with molecular targets through its reactive nitrite ion and phosphoranylidene groups. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions. The compound’s reactivity is influenced by the electronic properties of the triphenylphosphoranylidene groups, which can stabilize or destabilize certain reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(triphenylphosphoranylidene)ammonium chloride: Similar in structure but contains a chloride ion instead of a nitrite ion.
Bis(triphenylphosphine)iminium chloride: Another related compound with similar reactivity but different applications.
Hexaphenyldiphosphazenium chloride: Shares structural similarities but has distinct chemical properties and uses.
Uniqueness
Bis(triphenylphosphoranylidene)-ammoniumnitrite is unique due to its combination of the nitrite ion with the triphenylphosphoranylidene groups. This unique structure imparts specific reactivity and properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C36H30N2O2P2 |
|---|---|
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
oxido-[oxido-(triphenyl-λ5-phosphanylidene)azaniumyl]-(triphenyl-λ5-phosphanylidene)azanium |
InChI |
InChI=1S/C36H30N2O2P2/c39-37(41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)38(40)42(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI-Schlüssel |
CBXCZAWMQUXOHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=[N+]([N+](=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


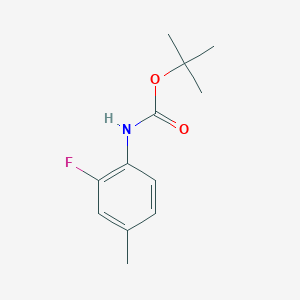
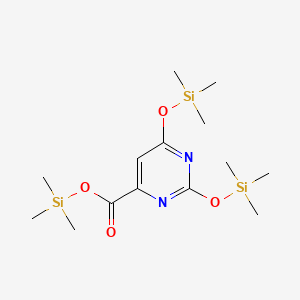
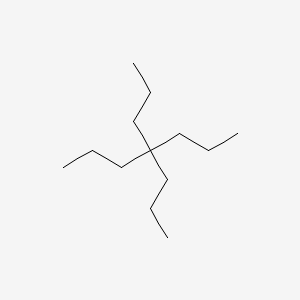

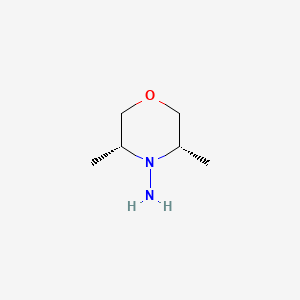
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
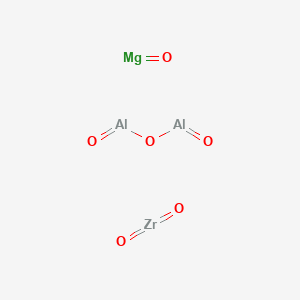
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
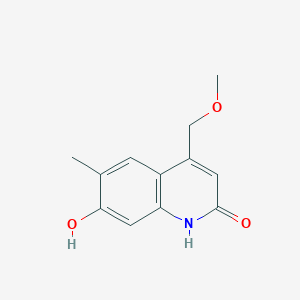
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)

